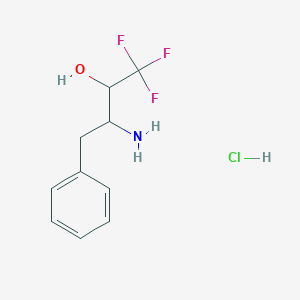

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride

説明

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride is a biochemical compound used for proteomics research . Its molecular formula is C10H12F3NO•HCl, and it has a molecular weight of 255.66 .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H12F3NO•HCl . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chlorine (Cl) atoms. The presence of three fluorine atoms suggests that the compound contains a trifluoro group.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For this compound, the molecular formula is C10H12F3NO•HCl, and the molecular weight is 255.66 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Chemical Reactivity and Derivative Formation : The molecule 4-amino-3-phenylbutanoic acid, which is structurally related to 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride, demonstrates reactivity allowing for the preparation of tetrazole-containing derivatives. This process involves replacing the terminal amino group with a tetrazol-1-yl fragment (Putis, Shuvalova, & Ostrovskii, 2008).

Synthesis of Fluorinated Amino Acids : Stereoselective syntheses of fluorinated amino acids such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine have been achieved from compounds related to this compound. This involves conversion to a chiral oxazoline, followed by oxidative rearrangement and hydrogenation (Pigza, Quach, & Molinski, 2009).

Formation of Trifluoromethylated Compounds : 4,4,4-Trifluoro-3-hydroxy-1-phenylbutane-1-one, a compound similar to this compound, is used in the creation of trifluoromethylated oxaphospholanes. This involves a series of reactions leading to the formation of various structurally complex and thermally unstable compounds (Ratner, Lork, Pashkevich, & Röschenthaler, 1997).

Synthesis of Aminobutyric Acids : Research on 4-amino-3-phenylbutanoic acid hydrochloride, a structurally similar molecule, focuses on synthesizing β-substituted γ-aminobutyric acid derivatives, which are of interest due to their pharmacological potential. Various methods for synthesizing these compounds have been explored, demonstrating the chemical versatility of these molecules (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

特性

IUPAC Name |

3-amino-1,1,1-trifluoro-4-phenylbutan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO.ClH/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7;/h1-5,8-9,15H,6,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAURFWFKGJLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(F)(F)F)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-nitrobenzenecarboxamide](/img/structure/B2654284.png)

![1-benzyl-3-(2-fluorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2654288.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2654289.png)

![Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B2654290.png)

![N-(2,6-difluorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2654297.png)

![2,5-difluoro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2654299.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide](/img/structure/B2654307.png)